molecular formula C8H9ClN2O2S B3381076 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine CAS No. 21573-01-3

4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B3381076
CAS No.: 21573-01-3
M. Wt: 232.69 g/mol
InChI Key: LORZEFKKDWOTCQ-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C8H9ClN2O2S It is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position, a cyclopropyl group at the 6-position, and a methylsulfonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors.

    Introduction of Functional Groups: The chloro, cyclopropyl, and methylsulfonyl groups are introduced through a series of substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the cyclopropyl group can be added via a cyclopropanation reaction.

    Reaction Conditions: These reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, sulfone derivatives, and sulfide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It is utilized in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

    Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonyl groups play a crucial role in binding to these targets, while the cyclopropyl group enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application, such as inhibition of enzyme activity in medicinal chemistry or disruption of metabolic pathways in agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methylsulfonyl)pyrimidine: Lacks the cyclopropyl group, which may affect its stability and bioactivity.

    6-Cyclopropyl-2-(methylsulfonyl)pyrimidine: Lacks the chloro group, which may influence its reactivity and binding affinity.

    4-Chloro-6-cyclopropylpyrimidine: Lacks the methylsulfonyl group, which may impact its solubility and chemical properties.

Uniqueness

4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-chloro-6-cyclopropyl-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-14(12,13)8-10-6(5-2-3-5)4-7(9)11-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORZEFKKDWOTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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